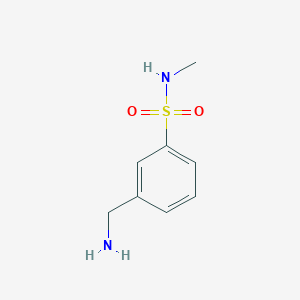

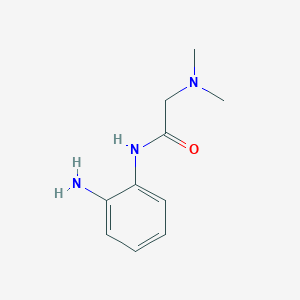

![molecular formula C4H8N2O3 B1284803 2-[(メチルカルバモイル)アミノ]酢酸 CAS No. 56099-63-9](/img/structure/B1284803.png)

2-[(メチルカルバモイル)アミノ]酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

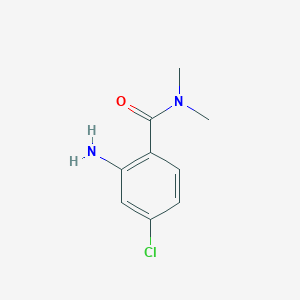

2-[(Methylcarbamoyl)amino]acetic acid, also known as glycine methylamide or glycine N-methylamide, is a chemical compound . It has a CAS Number of 56099-63-9 and a molecular weight of 132.12 .

Molecular Structure Analysis

The molecular formula of 2-[(Methylcarbamoyl)amino]acetic acid is C4H8N2O3 . The exact structure would require more specific information or a detailed analysis which is not available in the current search results.Physical And Chemical Properties Analysis

2-[(Methylcarbamoyl)amino]acetic acid is a powder with a melting point of 137-141°C .科学的研究の応用

ヘテロ環化合物の合成

2-[(メチルカルバモイル)アミノ]酢酸: は、医薬品の開発に不可欠な様々なヘテロ環化合物の合成に使用されます . この化合物は、抗菌作用や抗炎症作用などの幅広い生物活性を示すことで知られるアミノクマリンの形成における前駆体として機能することができます .

有機酸生産における生体触媒

この化合物は、バルク有機酸の生産に使用される細菌発酵プロセスにおける中間体として役立つ可能性があります . 代謝工学を通じて、細菌は、食品や工業で幅広く応用されている乳酸などの貴重な有機酸にこのような中間体を変換するように最適化することができます .

生化学分析

Biochemical Properties

2-[(Methylcarbamoyl)amino]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is known to interact with enzymes involved in the synthesis and degradation of carbamic acid. These interactions are crucial for maintaining the equilibrium of biochemical pathways involving carbamic acid . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 2-[(Methylcarbamoyl)amino]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, it has been observed to impact cell signaling pathways, which are essential for cellular communication and function.

Molecular Mechanism

At the molecular level, 2-[(Methylcarbamoyl)amino]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecules, altering their activity . Furthermore, 2-[(Methylcarbamoyl)amino]acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(Methylcarbamoyl)amino]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(Methylcarbamoyl)amino]acetic acid remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-[(Methylcarbamoyl)amino]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

2-[(Methylcarbamoyl)amino]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of carbamic acid . These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s role in these pathways is crucial for maintaining metabolic balance and ensuring the proper functioning of cellular processes.

Transport and Distribution

Within cells and tissues, 2-[(Methylcarbamoyl)amino]acetic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 2-[(Methylcarbamoyl)amino]acetic acid is essential for its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of 2-[(Methylcarbamoyl)amino]acetic acid is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that 2-[(Methylcarbamoyl)amino]acetic acid reaches its intended site of action, where it can exert its effects on cellular processes.

特性

IUPAC Name |

2-(methylcarbamoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-5-4(9)6-2-3(7)8/h2H2,1H3,(H,7,8)(H2,5,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGKTLCSARFDPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588483 |

Source

|

| Record name | N-(Methylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56099-63-9 |

Source

|

| Record name | N-(Methylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

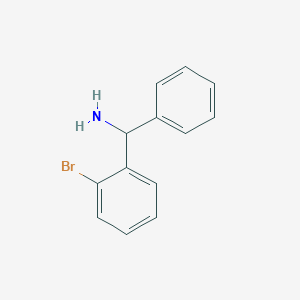

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)

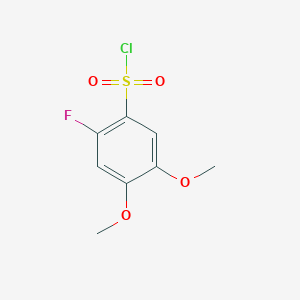

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)

![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)